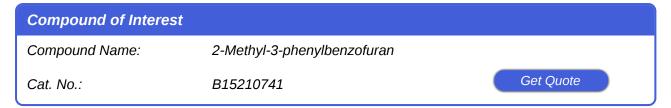


Application Note: Protocol for NMR Analysis of 2-Methyl-3-phenylbenzofuran

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) analysis of **2-Methyl-3-phenylbenzofuran**. It outlines detailed procedures for sample preparation, instrument setup for both ¹H and ¹³C NMR spectroscopy, and data processing. This guide is intended to assist researchers in obtaining high-quality, reproducible NMR data for the structural elucidation and purity assessment of this compound.

Introduction

2-Methyl-3-phenylbenzofuran is a heterocyclic organic compound belonging to the benzofuran class of molecules. Compounds in this family are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural characterization is a critical step in the synthesis and evaluation of such compounds. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of small organic molecules in solution. This application note details the standardized procedures for acquiring and analyzing ¹H and ¹³C NMR spectra of **2-Methyl-3-phenylbenzofuran**.

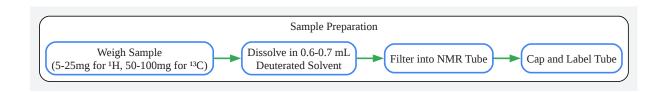
Experimental Protocols Sample Preparation



Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for **2-Methyl-3-phenylbenzofuran**.

- For ¹H NMR Spectroscopy:
 - Accurately weigh 5-25 mg of the purified 2-Methyl-3-phenylbenzofuran sample into a clean, dry vial.[1][2]
 - Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] CDCl₃ is a common choice for non-polar to moderately polar compounds.
 - Ensure the sample is fully dissolved. Gentle vortexing may be applied.[3]
 - Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[2][4]
 - o Cap the NMR tube securely and label it clearly.
- For ¹³C NMR Spectroscopy:
 - Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a more concentrated sample is required.[5]
 - Weigh 50-100 mg of the **2-Methyl-3-phenylbenzofuran** sample into a clean, dry vial.[1]
 - Follow the same dissolution and filtration procedure as for the ¹H NMR sample, using 0.6 0.7 mL of the chosen deuterated solvent.[1]

Workflow for NMR Sample Preparation





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Caption: A streamlined workflow for preparing the **2-Methyl-3-phenylbenzofuran** sample for NMR analysis.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).

Table 1: Recommended Acquisition Parameters for ¹H NMR

Parameter	Recommended Value	Purpose
Pulse Program	zg30 or zg	Standard one-pulse experiment[6]
Solvent	CDCl ₃	Common solvent for this type of compound
Temperature	298 K	Standard room temperature acquisition
Spectral Width (SW)	~16 ppm	To cover the expected chemical shift range
Acquisition Time (AT)	3-4 s	Provides good resolution for small molecules
Relaxation Delay (D1)	1-2 s	Allows for sufficient relaxation of protons
Pulse Angle	30-45°	Balances signal intensity and quantitative accuracy
Number of Scans (NS)	8-16	To improve signal-to-noise ratio

Table 2: Recommended Acquisition Parameters for ¹³C NMR



Parameter	Recommended Value	Purpose
Pulse Program	zgpg30	Proton-decoupled experiment with a 30° pulse
Solvent	CDCl ₃	Consistent with ¹ H NMR
Temperature	298 K	Standard room temperature acquisition
Spectral Width (SW)	~220 ppm	To cover the full range of carbon chemical shifts
Acquisition Time (AT)	1-2 s	A common starting point for good resolution
Relaxation Delay (D1)	2 s	Ensures relaxation, especially for quaternary carbons
Pulse Angle	30°	Optimizes signal for diverse carbon types
Number of Scans (NS)	1024 or more	Required due to the low sensitivity of ¹³ C NMR[5]

Data Presentation

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for **2-Methyl-3-phenylbenzofuran**, referenced to tetramethylsilane (TMS) at 0.00 ppm. These values are predicted based on the analysis of structurally similar benzofuran derivatives.

Table 3: Expected ¹H NMR Chemical Shifts in CDCl₃



Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity
Methyl (CH₃)	2.3 - 2.5	Singlet (s)
Phenyl H (ortho)	7.5 - 7.7	Multiplet (m)
Phenyl H (meta, para)	7.2 - 7.4	Multiplet (m)
Benzofuran H-4/H-7	7.4 - 7.6	Multiplet (m)
Benzofuran H-5/H-6	7.1 - 7.3	Multiplet (m)

Table 4: Expected ¹³C NMR Chemical Shifts in CDCl₃

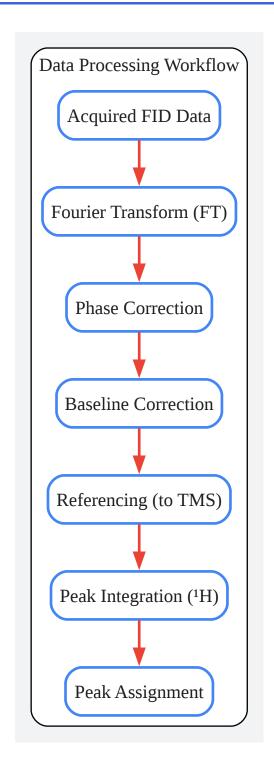
Carbon Assignment	Expected Chemical Shift (δ, ppm)
Methyl (CH₃)	12 - 16
Quaternary C (C-2)	155 - 160
Quaternary C (C-3)	115 - 120
Quaternary C (C-3a)	128 - 132
Quaternary C (C-7a)	153 - 156
Phenyl C (ipso)	130 - 134
Phenyl CH	127 - 130
Benzofuran CH	110 - 125

Data Processing and Analysis

The raw Free Induction Decay (FID) data must be processed to generate the final NMR spectrum.

Workflow for NMR Data Processing





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